
1,2-Propanediol, 1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)-, rel-(1S,2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediol, 1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)-, rel-(1S,2R)- is a complex organic compound with the molecular formula C17H17N3O2 and a molecular weight of 295.341 . This compound features a triazole ring, two phenyl groups, and a propanediol backbone, making it a molecule of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1,2-Propanediol, 1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)-, rel-(1S,2R)- involves multiple steps, typically starting with the formation of the triazole ring, followed by the attachment of the phenyl groups and the propanediol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1,2-Propanediol, 1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)-, rel-(1S,2R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Propanediol, 1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)-, rel-(1S,2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazole derivatives and phenyl-substituted propanediols. What sets 1,2-Propanediol, 1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)-, rel-(1S,2R)- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 1,2-Propanediol, 1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)-
- 1,2-Propanediol, 1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)-, rel-(1R,2S)-
- 1,2-Propanediol, 1,2-diphenyl-3-(1H-1,2,4-triazol-1-yl)-, rel-(1S,2S)- .
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Eigenschaften
CAS-Nummer |
107659-44-9 |
|---|---|
Molekularformel |
C18H18N2O2 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
(1S,2R)-3-imidazol-1-yl-1,2-diphenylpropane-1,2-diol |
InChI |
InChI=1S/C18H18N2O2/c21-17(15-7-3-1-4-8-15)18(22,13-20-12-11-19-14-20)16-9-5-2-6-10-16/h1-12,14,17,21-22H,13H2/t17-,18-/m0/s1 |
InChI-Schlüssel |
CAKMWGWVLRCTHJ-ROUUACIJSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H]([C@](CN2C=CN=C2)(C3=CC=CC=C3)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(CN2C=CN=C2)(C3=CC=CC=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


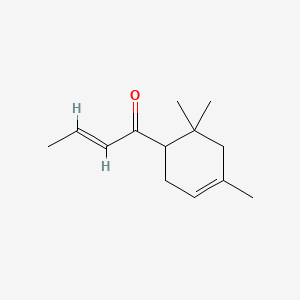
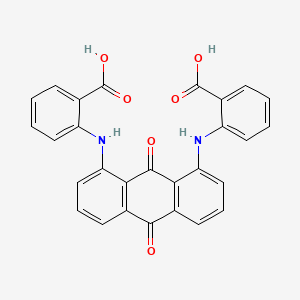

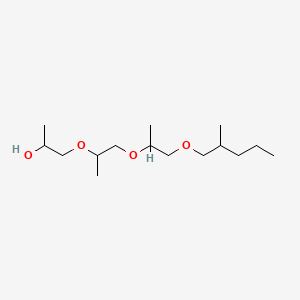
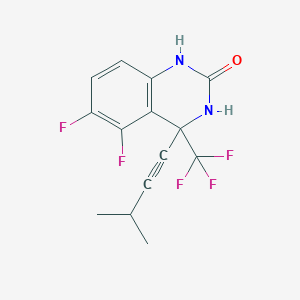

![Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride](/img/structure/B12680170.png)
![N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12680173.png)

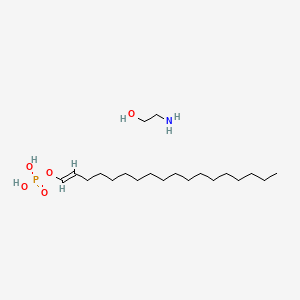
![4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12680188.png)
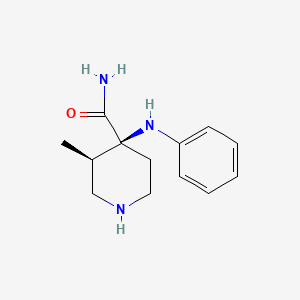
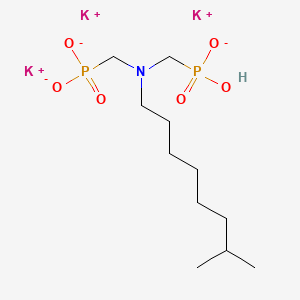
![(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride](/img/structure/B12680196.png)
